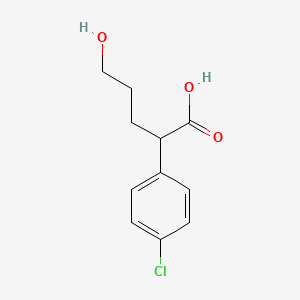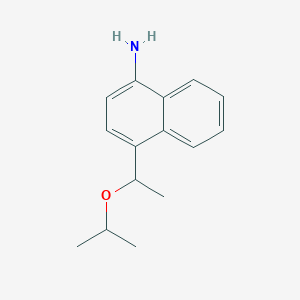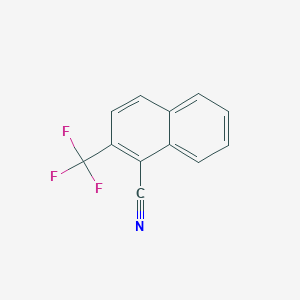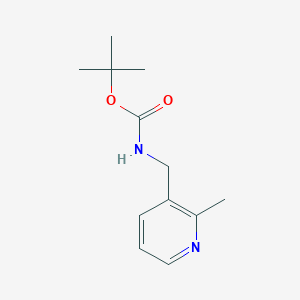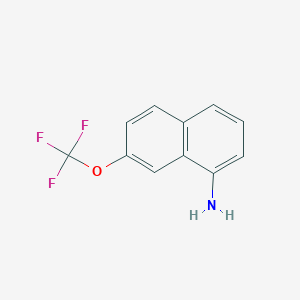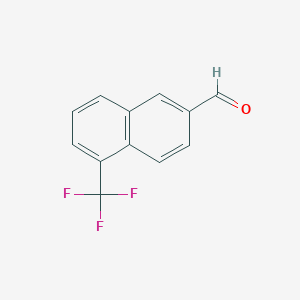
1-(Trifluoromethyl)naphthalene-6-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, where a trifluoromethyl group is attached at the first position and a carboxaldehyde group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the metalation of 1-(trifluoromethyl)naphthalene followed by formylation . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and subsequent treatment with formylating agents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Organometallic reagents like Grignard reagents or lithium diisopropylamide (LDA).
Major Products:
Oxidation: 1-(Trifluoromethyl)naphthalene-6-carboxylic acid.
Reduction: 1-(Trifluoromethyl)naphthalene-6-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde depends on its application. In chemical reactions, the trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the naphthalene ring. This property can be exploited in various synthetic pathways to create new compounds with desired properties .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde
Comparison: 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis .
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties make it a valuable compound for further study and application.
Properties
Molecular Formula |
C12H7F3O |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H |
InChI Key |
BSLSGOWVZLPDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)
![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)
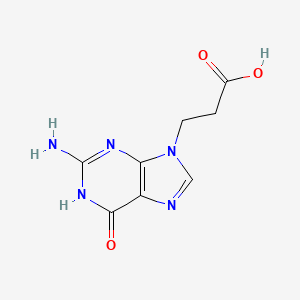


![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)
